molecular formula C12H9N5OS B11272553 N-[3-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide CAS No. 883294-53-9

N-[3-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B11272553
CAS No.: 883294-53-9
M. Wt: 271.30 g/mol
InChI Key: FKYKMABDDCPYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves the formation of the tetrazole ring followed by its attachment to the thiophene carboxamide group. One common method involves the cycloaddition reaction of azides with nitriles to form the tetrazole ring . The thiophene carboxamide can be synthesized through various methods, including the reaction of thiophene-2-carboxylic acid with amines under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the tetrazole ring and its subsequent attachment to the thiophene carboxamide group .

Properties

CAS No.

883294-53-9

Molecular Formula

C12H9N5OS

Molecular Weight

271.30 g/mol

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C12H9N5OS/c18-12(11-5-2-6-19-11)14-9-3-1-4-10(7-9)17-8-13-15-16-17/h1-8H,(H,14,18)

InChI Key

FKYKMABDDCPYAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=CS3

solubility

23.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.